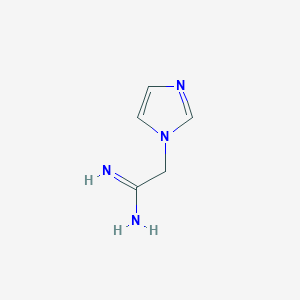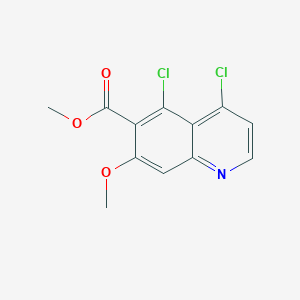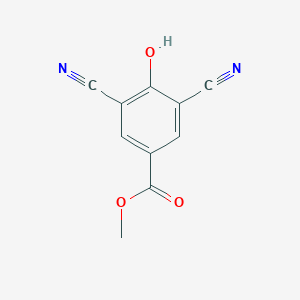
Methyl 3,5-dicyano-4-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,5-dicyano-4-hydroxybenzoate: is an organic compound that belongs to the class of hydroxybenzoic acid derivatives It is characterized by the presence of two cyano groups and a hydroxyl group attached to a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3,5-dicyano-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the reaction of 3,5-dicyano-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: Methyl 3,5-dicyano-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.
Major Products:
Oxidation: Formation of 3,5-dicyano-4-oxobenzoate.
Reduction: Formation of 3,5-diamino-4-hydroxybenzoate.
Substitution: Formation of 3,5-dicyano-4-halo-benzoate derivatives.
科学研究应用
Chemistry: Methyl 3,5-dicyano-4-hydroxybenzoate is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical modifications allows for the design of molecules with specific therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of methyl 3,5-dicyano-4-hydroxybenzoate depends on its chemical structure and the specific reactions it undergoes. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules. The cyano groups can act as electron-withdrawing groups, affecting the compound’s reactivity and stability. These properties enable the compound to interact with various molecular targets and pathways, potentially leading to diverse biological and chemical effects.
相似化合物的比较
- Methyl 3,5-dibromo-4-hydroxybenzoate
- Methyl 3,5-dichloro-4-hydroxybenzoate
- Methyl 3,5-dinitro-4-hydroxybenzoate
Comparison: Methyl 3,5-dicyano-4-hydroxybenzoate is unique due to the presence of cyano groups, which impart distinct electronic properties compared to halogen or nitro substituents. These differences can influence the compound’s reactivity, stability, and potential applications. For example, cyano groups are strong electron-withdrawing groups, which can enhance the compound’s ability to participate in nucleophilic substitution reactions. In contrast, halogen or nitro groups may confer different reactivity patterns and biological activities.
属性
分子式 |
C10H6N2O3 |
|---|---|
分子量 |
202.17 g/mol |
IUPAC 名称 |
methyl 3,5-dicyano-4-hydroxybenzoate |
InChI |
InChI=1S/C10H6N2O3/c1-15-10(14)6-2-7(4-11)9(13)8(3-6)5-12/h2-3,13H,1H3 |
InChI 键 |
SZMDLIOIVAWRSK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C(=C1)C#N)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-{[2-(Pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12938297.png)
![(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B12938301.png)
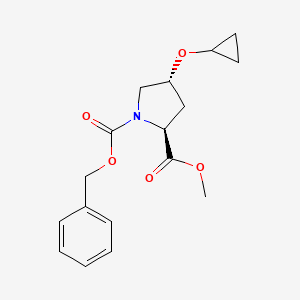
![9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B12938311.png)
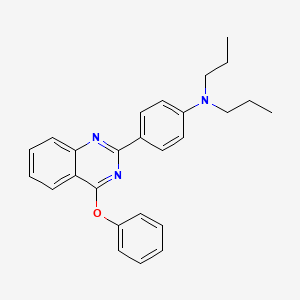
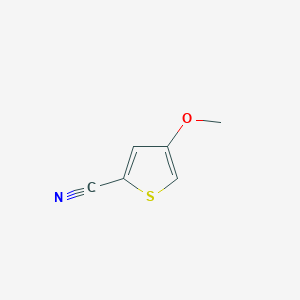

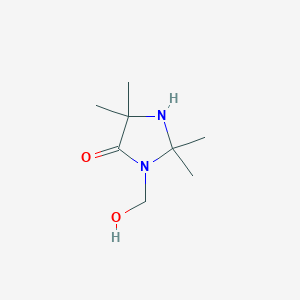
![N-[(Pyrimidin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B12938345.png)

![(S)-2-Azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12938350.png)
